アレクチニブ
概要
説明
アレクチニブは、第二世代の経口薬であり、アナプラスティクリンパ腫キナーゼチロシンキナーゼの活性を選択的に阻害します。 アナプラスティクリンパ腫キナーゼ-棘皮動物ミクロチューブル関連タンパク質様4融合タンパク質を発現する非小細胞肺がんの治療に主に使用され、非小細胞肺がん細胞の増殖を引き起こします 。アレクチニブは、中外製薬株式会社によって開発されました。 日本において、これはロシュグループの一部です .
科学的研究の応用
Alectinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a targeted therapy for anaplastic lymphoma kinase-positive non-small cell lung cancer . It has shown significant efficacy in clinical trials, improving disease-free survival rates and reducing the risk of disease recurrence . In biology, alectinib is used to study the mechanisms of anaplastic lymphoma kinase inhibition and its effects on cancer cell viability . In chemistry, it serves as a model compound for studying the synthesis and stability of tyrosine kinase inhibitors .
準備方法
合成経路と反応条件: アレクチニブは、縮合、加水分解、環化を含む一連の化学反応によって合成できます。 一方法は、6-シアノ-1H-インドール-3-カルボン酸エステルと4-エチル-3-(4-モルホリノ-4-イル-ピペリジン-1-イル)-α、α-ジメチルベンジルアルコールを縮合させ、続いて加水分解と環化させてアレクチニブを形成することです 。 別の方法は、6-ブロモ-7-メトキシ-3,4-ジヒドロ-2-ナフタレンオンをn-ブチルリチウムと有機ホウ素試薬でホウ素化し、続いて触媒的カップリング、加水分解、エステル化、および置換反応を行うことです .
工業的製造方法: アレクチニブの工業的製造には、スケーラブルで環境に優しいプロセスが含まれます。 使用される原料は容易に入手でき、プロセスは経済的で、大規模生産に適するように設計されています .
化学反応の分析
反応の種類: アレクチニブは、酸化、還元、置換など、さまざまな化学反応を起こします。 酸性条件下では安定していることが知られていますが、低pHレベルおよび高温では分解します .
一般的な試薬と条件: アレクチニブの合成に使用される一般的な試薬には、n-ブチルリチウム、有機ホウ素試薬、臭化水素酸、トリフルオロメタンスルホン酸無水物、ヨウ化メチルなどがあります 。 反応は通常、制御された温度とpH条件下で行われ、最終生成物の安定性と純度が保証されます .
生成される主な生成物: これらの反応から生成される主な生成物は、アレクチニブ自体とその活性代謝物M4であり、これはさらにシトクロムP450 3A4によって代謝されます .
科学研究への応用
アレクチニブは、化学、生物学、医学、産業などの分野で、幅広い科学研究への応用があります。 医学では、アナプラスティクリンパ腫キナーゼ陽性の非小細胞肺がんの標的療法として使用されます 。 臨床試験では、無病生存率の向上と疾患再発のリスクの低減において、有意な有効性が示されています 。 生物学では、アレクチニブは、アナプラスティクリンパ腫キナーゼ阻害のメカニズムとそのがん細胞の生存への影響を研究するために使用されます 。 化学では、チロシンキナーゼ阻害剤の合成と安定性を研究するためのモデル化合物として役立ちます .
作用機序
アレクチニブは、アナプラスティクリンパ腫キナーゼチロシンキナーゼの活性を選択的に阻害することによって効果を発揮します。 この阻害は、シグナル伝達および転写活性化因子3とタンパク質キナーゼBのリン酸化とその後の下流の活性化を防ぎ、腫瘍細胞の生存率の低下につながります 。 アレクチニブは、トランスフェクション中に再編成されたタンパク質も標的にし、さらにその抗がん効果に貢献しています .
類似化合物との比較
アレクチニブは、クリゾチニブ、ブリガチニブ、セリチニブ、エンサルチニブ、ロルラチニブなど、他のアナプラスティクリンパ腫キナーゼ阻害剤と比較されることがよくあります。 これらのうち、アレクチニブは、特にアナプラスティクリンパ腫キナーゼ陽性の非小細胞肺がんの一次治療において、優れた有効性と安全性プロファイルを示しています 。 クリゾチニブに比べて、より優れた血脳関門透過性を持ち、クリゾチニブに抵抗性のある患者にとって最も安全な選択肢と考えられています 。 ブリガチニブとロルラチニブも高い有効性を示しますが、アレクチニブに比べて安全性プロファイルが劣ります .
結論
アレクチニブは、非小細胞肺がんの治療に有意な応用を持つ、非常に効果的で選択的なアナプラスティクリンパ腫キナーゼ阻害剤です。その独特の化学的特性、安定性、有効性は、科学研究と臨床実践の両方において、アレクチニブを貴重な化合物にします。
生物活性
Alectinib is a next-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article delves into its biological activity, efficacy, safety profile, and mechanisms of action based on diverse research findings.
Alectinib selectively inhibits ALK and demonstrates potent activity against various ALK mutations, including those that confer resistance to crizotinib, such as the L1196M mutation. Its binding affinity for ALK is significant, with an IC50 value of approximately 1.9 nmol/L for ALK and 1.56 nmol/L for the L1196M mutation, indicating its effectiveness even in resistant cases .
Efficacy in Clinical Trials
Alectinib has shown remarkable efficacy in multiple clinical settings:
- Phase I/II Studies : In a Japanese study involving crizotinib-naïve patients, alectinib achieved an overall response rate (ORR) of 93.5% with a median progression-free survival (PFS) of 28 months .
- Crizotinib-Refractory Patients : Alectinib demonstrated robust activity in patients who had progressed on crizotinib, maintaining efficacy against CNS metastases, which are common in this patient population .
- First-Line Treatment : In the AF-001JP trial, alectinib was administered at a dose of 300 mg twice daily, showing strong systemic and CNS efficacy with minimal toxicity .
Safety Profile
Alectinib is generally well-tolerated. Common adverse effects include fatigue, constipation, and elevated liver enzymes. Serious adverse events are rare but can include hepatotoxicity and pneumonitis . The drug's pharmacokinetics reveal a half-life of approximately 20 hours, allowing for once or twice daily dosing without significant accumulation .
Comparative Efficacy
The following table summarizes key findings from various studies comparing alectinib with other ALK inhibitors:
Study | Population | Treatment | ORR (%) | Median PFS (months) | Notes |
---|---|---|---|---|---|
AF-001JP | Crizotinib-naïve NSCLC | Alectinib 300 mg BID | 93.5 | 28 | First-line treatment |
NP2876 | Crizotinib-refractory NSCLC | Alectinib 600 mg BID | ~60 | 34.8 | Includes CNS metastases |
ALEX | Crizotinib-naïve NSCLC | Alectinib vs. Crizotinib | 82 | 34.8 | Randomized controlled trial |
Case Studies
Several case studies have highlighted the effectiveness of alectinib in managing advanced ALK-positive NSCLC:
- Case Report 1 : A patient with extensive brain metastases showed significant tumor reduction after initiating treatment with alectinib, leading to prolonged disease control.
- Case Report 2 : Another patient previously treated with crizotinib experienced a rapid response to alectinib, demonstrating its potential as a salvage therapy.
特性
IUPAC Name |
9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFLJKFZUIJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154840 | |
Record name | Alectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Alectinib is a second generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells. Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT resulting in reduced tumour cell viability. Both alectinib and its major active metabolite M4 demonstrate similar in vivo and in vitro activity against multiple mutant forms of ALK. | |
Record name | Alectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1256580-46-7 | |
Record name | Alectinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256580-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alectinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256580467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALECTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ4CT1Z3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。